molecular formula C12H17NO2 B1527679 Methyl 3-(2-amino-2-methylpropyl)benzoate CAS No. 808769-11-1

Methyl 3-(2-amino-2-methylpropyl)benzoate

Cat. No.: B1527679
CAS No.: 808769-11-1
M. Wt: 207.27 g/mol
InChI Key: OXPMIJUPVHVHHE-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-2-methylpropyl)benzoate is a chemical compound of significant interest in organic and medicinal chemistry research. It features both a benzoate ester and a sterically hindered primary amine functional group on a propyl side chain, making it a versatile building block for the synthesis of more complex molecules . Compounds with similar structures, such as those featuring an aminobenzoate core, are frequently investigated as key intermediates in pharmaceutical development . The presence of the 2-amino-2-methylpropyl moiety is a structural feature found in compounds with documented biological activity, suggesting its potential utility in creating novel bioactive molecules or pharmacological probes . Researchers value this bifunctional reagent for exploring structure-activity relationships (SAR), particularly in the design and synthesis of new chemical entities. Its primary applications include serving as a precursor in amide bond formation, cyclization reactions, and the development of compound libraries for high-throughput screening. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 3-(2-amino-2-methylpropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,13)8-9-5-4-6-10(7-9)11(14)15-3/h4-7H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPMIJUPVHVHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(2-amino-2-methylpropyl)benzoate, a compound with potential therapeutic applications, has garnered interest in recent research due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is classified as an aromatic ester. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H15NO2
  • CAS Number : 808769-11-1

The compound features a benzoate moiety attached to a branched amine, which is pivotal for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell survival and proliferation.
  • Receptor Modulation : It can interact with various receptors, potentially affecting signaling pathways related to cell growth and apoptosis.
  • Antioxidant Properties : Preliminary studies suggest that it might exhibit antioxidant activity, reducing oxidative stress in cells.

Research Findings

Recent studies have investigated the biological effects of this compound in various contexts:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces cytokine levels in inflammation models
Antioxidant ActivityScavenges free radicals in vitro

Case Studies

  • Anticancer Research :
    A study demonstrated that this compound effectively induced apoptosis in several cancer cell lines. The mechanism involved the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis. The compound showed significant selectivity towards cancer cells over normal cells, suggesting its potential as a therapeutic agent for cancer treatment .
  • Anti-inflammatory Effects :
    Another study focused on the anti-inflammatory properties of the compound, revealing that it significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests that it may serve as a potential treatment for inflammatory diseases .
  • Antioxidant Properties :
    Research highlighted the compound's ability to act as an antioxidant. In assays measuring reactive oxygen species (ROS), this compound demonstrated a capacity to scavenge free radicals, thereby protecting cellular components from oxidative damage .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2-amino-2-methylpropyl)benzoate is being investigated for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests that it may exhibit therapeutic effects. For instance, modifications of benzoic acid derivatives have been successful in targeting various biological pathways, particularly in cancer treatment.

A study highlighted the importance of benzoic acid derivatives in developing inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in cancers. Compounds that bind to these proteins can potentially induce apoptosis in cancer cells, making this compound a candidate for further research in this area .

Agrochemicals

The compound may also find applications in agricultural science as a botanical insecticide. Methyl benzoate, a related compound, has demonstrated efficacy as an insect attractant and toxicant. Research into this compound could explore its effectiveness against specific pests while minimizing environmental impact .

Material Science

In materials science, esters like this compound can serve as intermediates in the synthesis of polymers and other materials. Their unique chemical structure allows for functionalization that can enhance material properties such as flexibility and strength.

Case Study 1: Cancer Therapeutics

A recent study focused on the design of benzoic acid derivatives that selectively inhibit Mcl-1 and Bfl-1 proteins. The findings suggested that compounds with structural features similar to this compound could be optimized to improve binding affinity and selectivity against these targets . This highlights the potential of this compound in developing effective cancer therapies.

Case Study 2: Insecticidal Properties

Research into the insecticidal properties of methyl benzoate has paved the way for exploring related compounds like this compound. Initial findings suggest that modifications to the benzoate structure can enhance its effectiveness as an insecticide while reducing toxicity to non-target organisms .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-(2-amino-2-methylpropyl)benzoate with key analogs, highlighting differences in substituents, molecular weight, and functional groups.

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituent Position CAS RN References
This compound (Target) C₁₂H₁₇NO₂ 223.27 g/mol Benzoate ester, primary amine (branched) Meta (C3) Not provided Inferred
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 223.27 g/mol Benzamide, tertiary alcohol Meta (C3) Not provided
Methyl 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]benzoate C₁₉H₂₁NO₃ 311.38 g/mol Benzoate ester, imine, methoxyphenyl Ortho (C2) 111753-62-9
3-(Dimethylamino)propyl 2-methylbenzoate C₁₃H₁₉NO₂ 221.30 g/mol Benzoate ester, tertiary amine (dimethylamino) Ortho (C2) 860607-61-0
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate C₁₂H₁₄O₄ 222.24 g/mol Benzoate ester, hydroxyl, cyclopropylmethoxy Para (C4), meta (C3) Not provided
Key Observations:

Substituent Position: The target compound’s meta-substituted aminoalkyl group contrasts with ortho-substituted analogs (e.g., ).

Amine Basicity: The primary amine in the target compound is more basic than the tertiary amine in 3-(dimethylamino)propyl 2-methylbenzoate, enabling stronger hydrogen-bonding interactions and higher water solubility at acidic pH .

Physicochemical Properties and Reactivity

  • Solubility: The primary amine in the target compound enhances water solubility compared to purely lipophilic alkyl benzoates (e.g., methyl or butyl benzoates) . However, branched chains (e.g., 2-amino-2-methylpropyl) reduce solubility relative to straight-chain analogs.
  • Stability : The benzoate ester is prone to hydrolysis under alkaline conditions, similar to other methyl benzoates . The presence of an electron-donating amine group at the meta position may slightly stabilize the ester against nucleophilic attack compared to electron-withdrawing substituents .
  • Synthetic Routes: Analogous to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the target compound could be synthesized via coupling of 3-(2-amino-2-methylpropyl)benzoic acid with methanol under acidic conditions, though the amine group would likely require protection during esterification.

Preparation Methods

Nucleophilic Substitution on 3-Cyanomethylbenzoate Derivatives

One of the prominent methods involves the reaction of methyl 3-cyanomethylbenzoate with amines under controlled conditions to introduce the amino-alkyl group.

  • Procedure : Methyl 3-cyanomethylbenzoate is reacted with an amine hydrochloride salt in methanol solvent, often in the presence of sodium hydrosulfide or other nucleophiles, at elevated temperatures (60–75 °C) under stirring conditions.
  • Reaction Time : Typically 1–2 hours for completion.
  • Post-Reaction Processing : The reaction mixture is filtered to remove inorganic salts (e.g., NaCl), followed by distillation to recover solvents and amines. The residue is washed with water, filtered, and dried to yield the product.
  • Yields and Purity : High yields (~95%) and purity (up to 99.7%) have been reported using this method.

This approach is exemplified in the synthesis of 3-(2-amino-2-thioethyl) methyl benzoate, which is structurally related and provides insight into the preparation of this compound.

Step Conditions Outcome
Reactants Methyl 3-cyanomethylbenzoate + amine hydrochloride Amination reaction in methanol
Temperature 60–75 °C Efficient nucleophilic substitution
Reaction Time 1–2 hours Completion of reaction
Workup Filtration, distillation, washing Removal of NaCl and recovery of solvents
Yield ~95.8% High purity product

Photoredox Catalysis Approach

Another innovative method involves photoredox catalysis to synthesize substituted amino alcohols and related compounds:

  • Catalyst : Eosin Y (2 mol%) is used under green LED light irradiation (λ = 535 nm).
  • Solvent : Methanol.
  • Reaction Setup : α,β-unsaturated aldehydes react with aminating reagents under open-air conditions at room temperature.
  • Purification : Post-reaction, extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and silica gel chromatography yields pure products.
  • Yields : Typically 62–92%.

Though this method is primarily reported for amino alcohols, the principle of photoredox catalysis could be adapted for the amination of benzoate derivatives to produce this compound.

Reaction Mechanism Insights

The nucleophilic substitution mechanism involves:

  • Activation of the nitrile group in methyl 3-cyanomethylbenzoate.
  • Nucleophilic attack by the amine or aminating reagent.
  • Formation of an intermediate imine or thioimidate.
  • Subsequent reduction or rearrangement to yield the aminoalkyl benzoate.

Photoredox catalysis mechanisms involve:

  • Excitation of the photocatalyst (eosin Y) under visible light.
  • Generation of radical intermediates facilitating C–N bond formation.
  • Mild reaction conditions preserving sensitive functional groups.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time Yield (%) Purification Method Comments
Nucleophilic substitution Methyl 3-cyanomethylbenzoate, amine HCl, NaSH, MeOH, 60–75 °C 1–2 hours 95.8 Filtration, distillation, washing High purity, scalable
Photoredox catalysis α,β-unsaturated aldehydes, eosin Y, green LED, MeOH, room temp 40–180 min 62–92 Extraction, drying, silica gel chromatography Mild conditions, adaptable to various substrates

Research Findings and Optimization Notes

  • The nucleophilic substitution method benefits from controlled temperature and slow addition of amine hydrochloride to maximize yield and purity.
  • Recovery of solvents and catalysts by distillation enhances cost-efficiency.
  • Photoredox catalysis offers a greener alternative with visible light activation, reducing the need for harsh reagents.
  • Silica gel chromatography remains essential for product purification in photoredox methods.
  • The choice of solvent and catalyst loading significantly affects reaction efficiency.

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterTypical RangeImpact on Yield
Temperature60–80°CHigh yield at 70°C
SolventTHF/DMF (anhydrous)>80% in THF
Catalyst (H₂SO₄)0.5–1.0 equivalentsOptimal at 0.75

How can researchers resolve discrepancies between crystallographic data and spectroscopic analysis when characterizing this compound?

Advanced Research Question
Discrepancies often arise from dynamic molecular conformations or crystal packing effects. Methodological steps include:

Validation via SHELXL : Refine crystal structures using SHELXL to assess anisotropic displacement parameters and hydrogen bonding networks .

Cross-validation with NMR/IR : Compare crystallographic bond lengths/angles with NMR coupling constants (e.g., 3JHH^3J_{HH}) and IR carbonyl stretching frequencies (~1700 cm⁻¹).

DFT Calculations : Perform density functional theory (DFT) to model gas-phase vs. solid-state conformations, identifying energy-minimized structures .

Which spectroscopic techniques are most effective for confirming the structure of this compound?

Basic Research Question

  • NMR Spectroscopy :
    • 1^1H NMR : Peaks at δ 1.3–1.5 ppm (methyl groups), δ 3.8–4.0 ppm (ester OCH₃), and δ 7.2–8.1 ppm (aromatic protons).
    • 13^{13}C NMR : Carbonyl (C=O) signal at ~167 ppm and quaternary carbons in the amino-methylpropyl group .
  • IR Spectroscopy : Ester C=O stretch at 1710–1730 cm⁻¹ and N-H stretches (3300–3500 cm⁻¹) for the amino group .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 222.1 (calculated) .

What strategies can be employed to derivatize this compound for enhanced bioactivity studies?

Advanced Research Question

  • Salt Formation : React with HCl to form a hydrochloride salt, improving solubility and stability .
  • Acylation : Introduce acyl groups (e.g., acetyl, benzoyl) to the amino group to modulate lipophilicity and membrane permeability .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append bioactive moieties (e.g., fluorophores, targeting ligands) .

Q. Table 2: Derivatization Examples

Derivative TypeReagentApplication
Hydrochloride SaltHCl (gaseous)Enhanced crystallinity
Acetylated DerivativeAcetic anhydrideIncreased logP
PEG ConjugatePEG-NHS esterImproved pharmacokinetics

What are the key considerations in designing purification protocols for this compound?

Basic Research Question

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:1) to separate ester and acid byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity. Avoid protic solvents if the compound is hydrolysis-prone .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .

How does the presence of the amino-methylpropyl group influence the compound's interaction with biological targets?

Advanced Research Question
The amino-methylpropyl moiety enhances:

  • Lipophilicity : Measured logP increases by ~1.5 units compared to unsubstituted methyl benzoate, improving membrane permeability .
  • Hydrogen Bonding : The amino group acts as a H-bond donor, facilitating interactions with enzyme active sites (e.g., proteases, kinases).
  • Steric Effects : The branched methyl groups may restrict rotational freedom, stabilizing ligand-receptor complexes. Molecular docking studies using AutoDock Vina are recommended to predict binding affinities .

How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce reaction time.
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(2-amino-2-methylpropyl)benzoate

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